

Disperse Yellow 3: A Comprehensive Toxicological Profile

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Compound of Interest

Compound Name: Disperse Yellow 3

Cat. No.: B124930

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Disperse Yellow 3 (CAS No. 2832-40-8) is a monoazo dye used in the textile industry to color synthetic fibers such as nylon, polyester, and acrylics, as well as in plastics and hair dyes.[1][2][3][4] Due to its widespread use, there is potential for both occupational and general population exposure.[1][2] This technical guide provides an in-depth summary of the toxicological profile of **Disperse Yellow 3**, compiling key data from animal studies and in vitro assays to inform researchers, scientists, and drug development professionals.

Chemical Identity

| Property | Value | Citation(s) |
|-------------------|--|-----------------|
| CAS Number | 2832-40-8 | [4][5][6][7][8] |
| Chemical Name | N-[4-[(2-Hydroxy-5-methylphenyl)azo]phenyl]acetamide | [2][8] |
| Synonyms | C.I. 11855, 4-Acetamido-2'-hydroxy-5'-methylazobenzene, C.I. Solvent Yellow 77 | [6][9][10][11] |
| Molecular Formula | C ₁₅ H ₁₅ N ₃ O ₂ | [5][6][7][8] |
| Molecular Weight | 269.30 g/mol | [5][6][7][8] |
| Chemical Class | Monoazo Dye | [7][8] |

Toxicological Data Summary

Acute and Subchronic Toxicity

Short-term and subchronic studies in rodents have demonstrated dose-dependent toxicity.

| Study Type | Species | Route | Key Findings | Citation(s) |
|------------------|-------------|-------------|--|--|
| 14-Day Study | Rat | Oral (diet) | Deaths occurred at concentrations of 50,000 ppm and higher. | [1] [12] |
| 14-Day Study | Mouse | Oral (diet) | Deaths occurred at a concentration of 100,000 ppm. Splenic enlargement was noted at $\geq 25,000$ ppm. | [1] [12] |
| 13-Week Study | Rat & Mouse | Oral (diet) | Depressed weight gain at $\geq 10,000$ ppm. | [1] |
| Subchronic Study | Rat | Oral (diet) | Dose-related lesions of the pituitary and thyroid glands, spleen, and kidneys were observed. | [9] |

| | | | | |
|------------------|-------|-------------|---|-----|
| Subchronic Study | Mouse | Oral (diet) | Treatment-related haemosiderosis of the renal tubular epithelium and spleen, and cytoplasmic swelling of centrilobular hepatocytes were seen. | [1] |
|------------------|-------|-------------|---|-----|

Carcinogenicity

Long-term bioassays have provided evidence of carcinogenicity in rodents. The International Agency for Research on Cancer (IARC) has classified **Disperse Yellow 3** as Group 3: Not classifiable as to its carcinogenicity to humans, based on limited evidence in animals and a lack of data in humans.[1][2][13]

| Species / Sex | Exposure (103 weeks, diet) | Organ | Tumor Type | Incidence (Control vs. Low vs. High Dose) | Citation(s) |
|----------------|----------------------------|-----------|---|---|---|
| Rat (Male) | 5,000 ppm, 10,000 ppm | Liver | Hepatocellular Adenoma | 1/49 vs. 15/50 vs. 10/50 (p<0.001, p<0.01) | [14] [15] |
| Rat (Male) | 5,000 ppm, 10,000 ppm | Stomach | Rare tumors (e.g., adenocarcinoma, sarcoma) | Observed in dosed males, not statistically significant. | [14] [15] |
| Mouse (Female) | 2,500 ppm, 5,000 ppm | Liver | Hepatocellular Adenoma | 0/50 vs. 6/50 vs. 12/50 (p<0.05, p<0.001) | [9] [15] |
| Mouse (Female) | 2,500 ppm, 5,000 ppm | Lymphatic | Malignant Lymphoma | Increased incidence observed. | [1] [2] [3] |
| Mouse (Male) | 2,500 ppm, 5,000 ppm | Lung | Alveolar/Bronchiolar Adenoma | Increased incidence observed. | [1] [2] [3] |

Genotoxicity

Disperse Yellow 3 has shown positive results in a range of genotoxicity assays, suggesting a genotoxic mechanism of action.[\[14\]](#)

| Assay Type | Test System | Metabolic Activation | Result | Citation(s) |
|---------------------------------|------------------------------------|----------------------|----------|---------------|
| Bacterial Reverse Mutation | Salmonella typhimurium (Ames Test) | With and Without | Positive | [1][2][14] |
| Mammalian Cell Forward Mutation | L5178Y Mouse Lymphoma Cells | With | Positive | [1][2][9][14] |
| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) Cells | With and Without | Negative | [1][3] |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | Without | Positive | [1][2][14] |
| Unscheduled DNA Synthesis | Primary Rat Hepatocytes | N/A | Positive | [1][14] |
| In Vivo Chromosomal Aberrations | Frog Larvae (Rana clamitans) | N/A | Positive | [9] |

Skin Sensitization

Disperse Yellow 3 is a well-documented contact allergen in humans.[1][4][14] Exposure through contact with dyed textiles, such as clothing and hosiery, has been shown to cause allergic contact dermatitis.[1][16] Patch testing in sensitive individuals has confirmed the dye itself, not just impurities, as the sensitizing agent.[9]

Reproductive and Developmental Toxicity

There is a notable lack of data regarding the reproductive and developmental toxicity of **Disperse Yellow 3** in mammalian systems.[1] However, studies on aquatic organisms have indicated a potential for chronic reproductive toxicity in *Daphnia magna*. [17]

Ecotoxicity

Disperse Yellow 3 has been detected in wastewater from textile dyeing facilities.^{[1][14]} Its low water solubility means it can persist in sediments.^[1] Regulatory assessments in countries like Canada have concluded that it poses a risk to the aquatic environment, leading to the establishment of environmental release guidelines.^{[18][19]}

Experimental Protocols

NTP Carcinogenesis Bioassay (Feed Study)

The primary evidence for the carcinogenicity of **Disperse Yellow 3** comes from a National Toxicology Program (NTP) bioassay.^[15]

- Test Substance: C.I. **Disperse Yellow 3** (87.6% purity).^[15]
- Animals: Groups of 50 male and 50 female F344/N rats and B6C3F1 mice.^{[14][15]}
- Administration: The dye was mixed into the standard diet and administered for 103 weeks.^[15]
- Dose Levels:
 - Rats: 0 (control), 5,000 ppm, or 10,000 ppm.^{[14][15]}
 - Mice: 0 (control), 2,500 ppm, or 5,000 ppm.^[15]
- Observations: Animals were observed for clinical signs of toxicity throughout the study. Body weights were recorded regularly.^[15]
- Pathology: At the end of the study, all animals were subjected to a complete necropsy. Tissues from all major organs were collected, preserved, and examined microscopically for neoplastic and non-neoplastic lesions.^[15]

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the ability of a substance to induce mutations in different strains of *Salmonella typhimurium*.

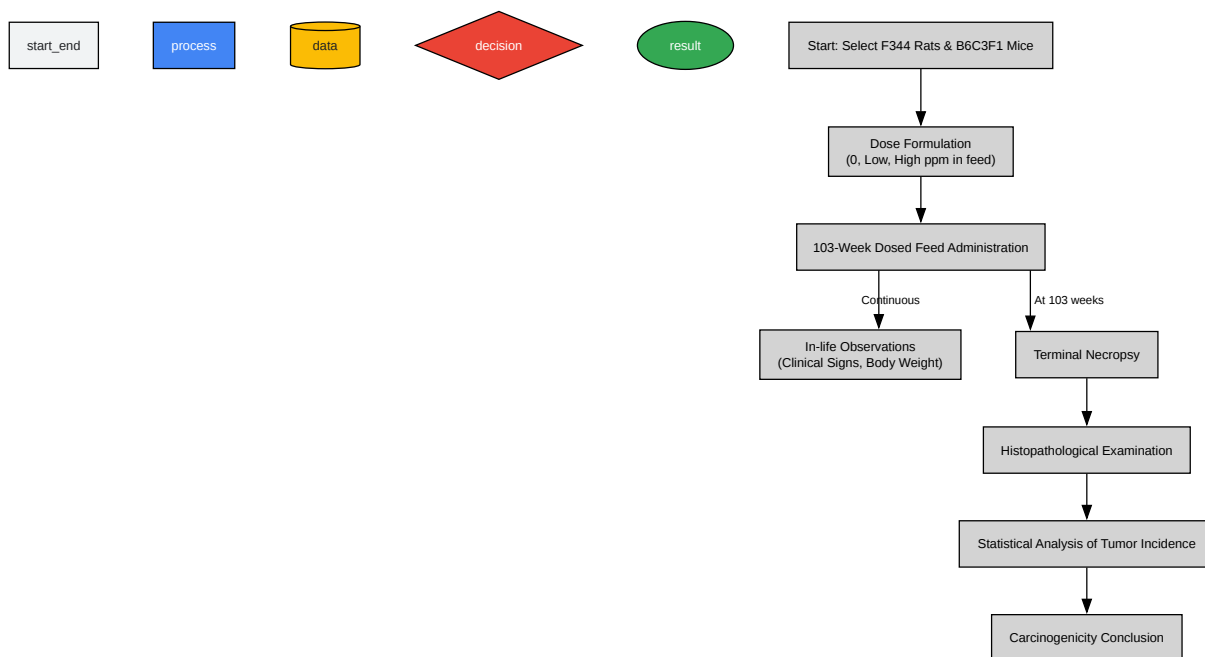
- Test System: Multiple strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537) that are histidine-dependent.[1]
- Procedure: The bacterial strains are exposed to various concentrations of **Disperse Yellow 3** on a minimal agar plate lacking histidine. The exposure is conducted both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenate, to simulate mammalian metabolism.[1]
- Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) compared to the negative control.[1] **Disperse Yellow 3** was positive in this assay.[1][2][14]

Skin Sensitization (Human Patch Test)

Patch testing is used to confirm contact allergy in individuals with suspected dermatitis from textiles.

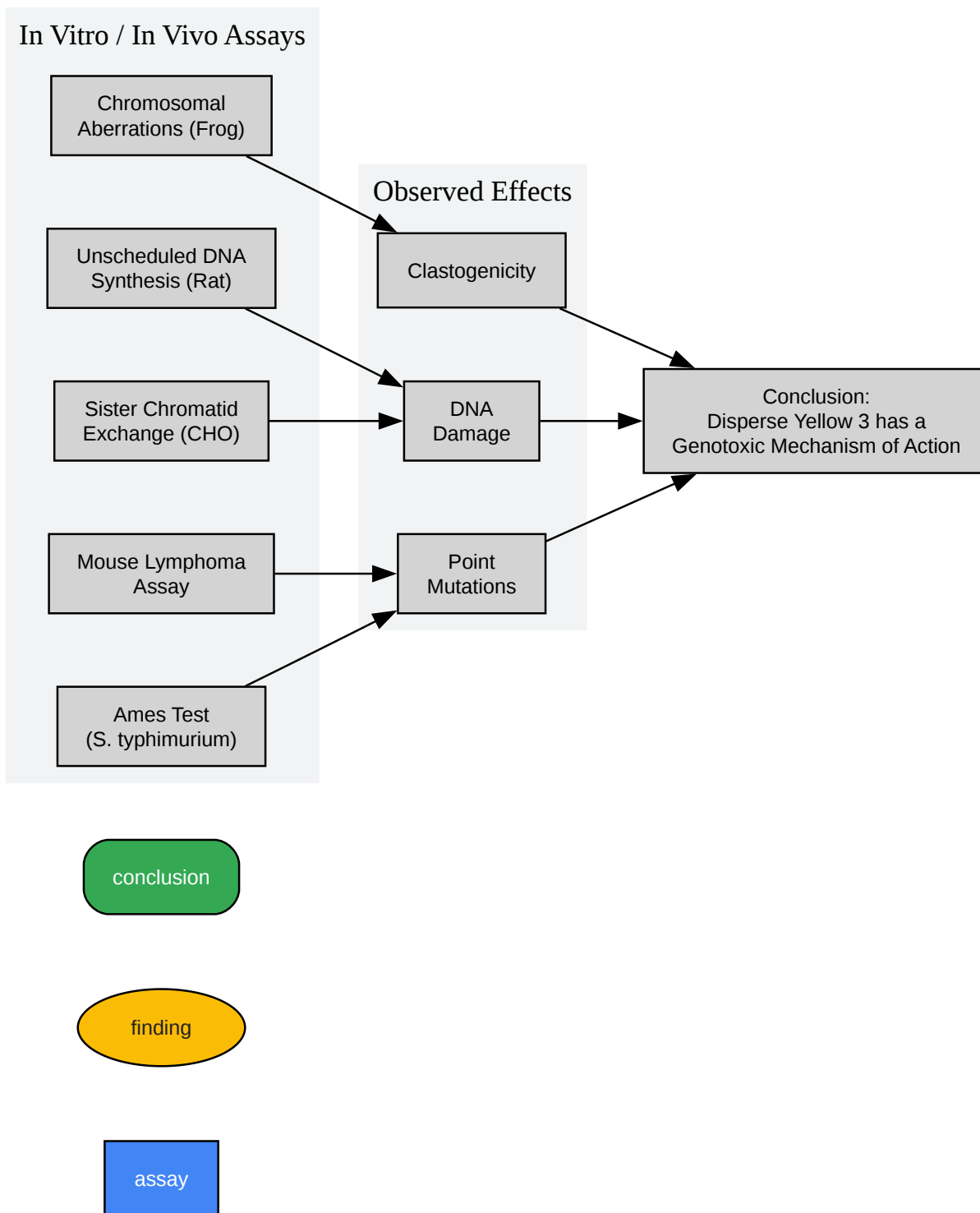
- Test Substance: Purified **Disperse Yellow 3**, typically at a concentration of 1-2% in a vehicle like petrolatum.[9]
- Procedure: A small amount of the test substance is applied to a patch, which is then placed on the skin of the patient, usually on the back. The patch is left in place for 48 hours under occlusion.[9]
- Endpoint: The test site is evaluated for signs of a dermal reaction (e.g., erythema, edema, papules, vesicles) at specific time points after patch removal, such as 48 and 72 or 96 hours. A reaction at the test site indicates sensitization.[9]

Visualizations



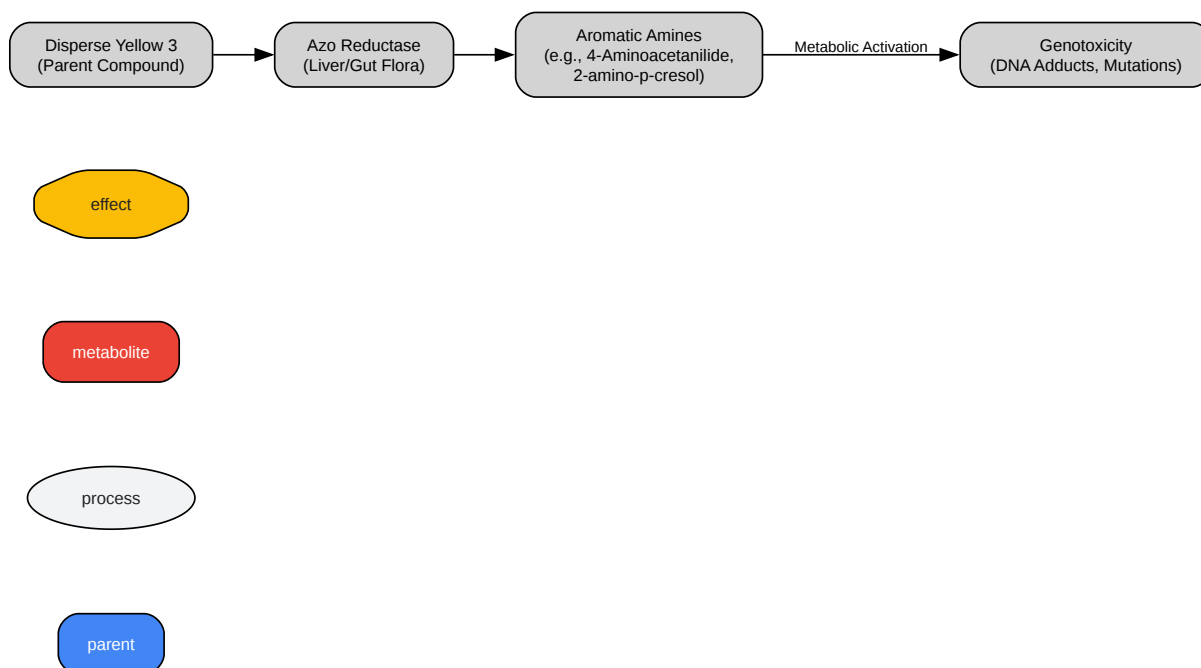
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NTP Carcinogenesis Bioassay Workflow.



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Logical pathway of genotoxicity evidence.



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Proposed metabolic activation of **Disperse Yellow 3**.

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